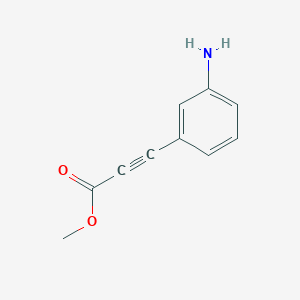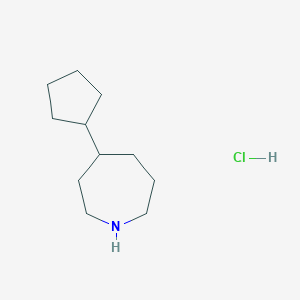
4-Cyclopentylazepane hydrochloride
Vue d'ensemble
Description
4-Cyclopentylazepane hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetics and Mechanism of Hydrolysis : Cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, undergoes hydrolysis in alkaline solutions. The degradation follows first-order kinetics and results in phenylacetic acid and a-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The reaction mechanism includes both normal ester hydrolysis and formation via a six-membered transition state (Roy, 1995).
Anti-Pseudomonas and Cytotoxic Component : 4-Hydroxy-2-cyclopentenone from Passiflora tetrandra exhibits anti-bacterial activity and cytotoxicity to P388 murine leukemia cells. This compound shows promise in antibacterial and cancer research (Perry et al., 1991).
Porous Monolithic Organic Frameworks : Bifunctional acetyl compounds can be cyclotrimerized to create porous organic frameworks. These frameworks have applications in air filtration, individual protection, gas storage, and separation due to their high surface area, pore volume, and hydrophobic character (Rose et al., 2011).
Hydrodechlorination of Chlorophenol : Research on the liquid phase hydrodechlorination of dichlorophenol over supported Pd indicates that cyclohexanone can be formed prior to complete dechlorination, showcasing the potential for chemical transformation applications (Yuan & Keane, 2003).
Chemistry of 4-Hydroxy-2-Cyclopentenone Derivatives : This molecular scaffold is significant in synthetic chemistry, providing diverse chemical transformation capabilities and applications in multistep syntheses of complex target molecules (Roche & Aitken, 2010).
Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes : These complexes, involving cyclopentane structures, exhibit potential in the study of fluid- and solid-state oligomeric interactions, crucial for materials science and photophysical applications (Lai et al., 1999).
Mécanisme D'action
Mode of Action
As an antagonist of the dopamine D1 receptor, 4-Cyclopentylazepane hydrochloride works by blocking the receptor’s activity . This blockage prevents dopamine, a neurotransmitter, from binding to the receptor and triggering a response . The result is a modulation of the neural signaling pathways that are regulated by dopamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. This pathway is responsible for the production, release, and reuptake of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, memory, and motor control. By blocking the dopamine D1 receptor, this compound can modulate the activity of this pathway, potentially altering these neurological functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling. By blocking the dopamine D1 receptor, it can alter the normal function of neural circuits that rely on this receptor. This can lead to changes in various neurological functions, including cognition, motor control, motivation, and reward .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopentylazepane hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the dopamine D1 receptor without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including neurotoxicity and behavioral changes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the compound’s biotransformation, leading to the formation of various metabolites . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues . The distribution of this compound can impact its therapeutic effects and potential side effects, depending on its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
4-cyclopentylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYFEROJFGFCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


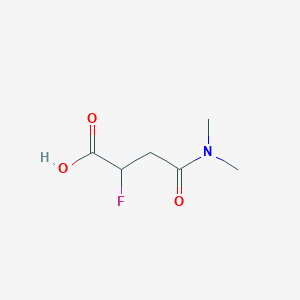
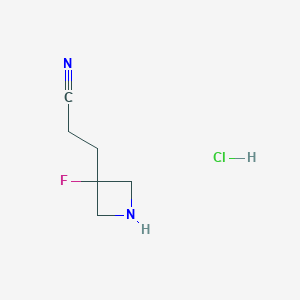
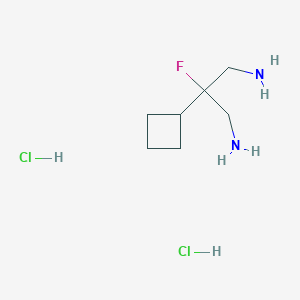
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)
![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

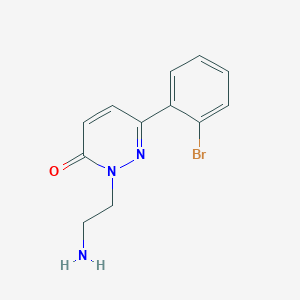
amine hydrochloride](/img/structure/B1492290.png)
![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)
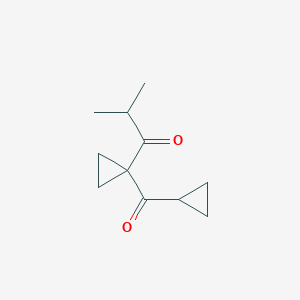
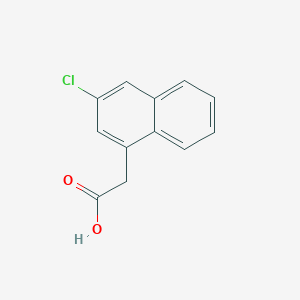
amine hydrochloride](/img/structure/B1492297.png)
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)
